Product packaging for 1-(Piperazin-1-YL)heptan-1-one(Cat. No.:CAS No. 830331-56-1)

1-(Piperazin-1-YL)heptan-1-one

Cat. No.: B3156470
CAS No.: 830331-56-1
M. Wt: 198.31 g/mol
InChI Key: IDHKBYAENYRHIA-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)heptan-1-one is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. It belongs to the class of N-acylpiperazines, which are frequently employed as key synthetic intermediates and privileged scaffolds in the design of bioactive molecules . The piperazine ring is a common feature in numerous pharmaceuticals and investigational compounds due to its favorable physicochemical properties and its ability to contribute to molecular interactions with biological targets . Piperazine-containing compounds have demonstrated a wide range of mechanisms of action, with many functioning as receptor modulators or enzyme inhibitors . For instance, the piperazine moiety itself is known to act as a GABA receptor agonist in certain anthelmintic drugs . Researchers utilize building blocks like this compound to explore new chemical space for potential therapies in areas such as oncology, central nervous system (CNS) disorders, and virology . The heptanoyl chain attached to the piperazine nitrogen may influence the compound's lipophilicity and overall pharmacokinetic profile, making it a valuable template for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O B3156470 1-(Piperazin-1-YL)heptan-1-one CAS No. 830331-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperazin-1-ylheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-6-11(14)13-9-7-12-8-10-13/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHKBYAENYRHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653594
Record name 1-(Piperazin-1-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830331-56-1
Record name 1-(Piperazin-1-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Elucidation of 1 Piperazin 1 Yl Heptan 1 One Analogues

Systematic Modification of the Heptan-1-one Alkyl Chain and its Impact on Biological Activity

The length and nature of the alkyl chain are primary determinants of the molecule's lipophilicity, a key factor in its pharmacokinetic and pharmacodynamic profiles. Increasing the length of the alkyl chain generally increases the hydrophobicity of the molecule. This can enhance binding affinity if the target receptor possesses a hydrophobic binding pocket that can accommodate the chain. Hydrophobic interactions are a significant driving force in ligand-receptor binding, and a longer alkyl chain can establish more extensive van der Waals contacts within such a pocket, leading to improved potency. nih.govmatec-conferences.org

For instance, the biological activity of amphiphilic macromolecules has been shown to be significantly influenced by the length of their aliphatic arms, with longer chains leading to enhanced activity due to stronger hydrophobic interactions. nih.gov Conversely, if the binding site is constrained or has polar characteristics, increasing the alkyl chain length beyond an optimal point can lead to a decrease in activity due to steric hindrance or a poor physicochemical match with the target environment. The relationship between alkyl chain length, lipophilicity (often expressed as logP), and biological activity is frequently parabolic, with an optimal chain length for maximal efficacy.

Table 1: Illustrative Impact of Alkyl Chain Length on Lipophilicity and Hypothetical Receptor Binding Note: Binding affinity values are hypothetical examples based on established SAR principles for analogous compounds.


Analogue (Modification on Heptan-1-one)Number of CarbonsCalculated logP (cLogP) EstimateHypothetical Binding Affinity (Ki, nM)Rationale
1-(Piperazin-1-yl)ethan-1-one2~0.5500Low lipophilicity results in weaker hydrophobic interactions with the target.
1-(Piperazin-1-yl)butan-1-one4~1.5150Increased lipophilicity improves engagement with the hydrophobic pocket.
1-(Piperazin-1-yl)heptan-1-one7~3.050Optimal chain length for fitting into the hydrophobic pocket, maximizing interactions.
1-(Piperazin-1-yl)decan-1-one10~4.5200Excessive chain length may cause steric clash or unfavorable positioning within the binding site.

The heptanoyl chain is a flexible appendage with multiple rotatable single bonds. This flexibility allows it to adopt a wide range of conformations. The specific spatial orientation it assumes upon binding is crucial for optimal interaction with the receptor. The chain can fold or extend to fit the contours of a hydrophobic channel or pocket. The energetic cost of these conformational changes is relatively low, allowing the ligand to adapt its shape to the binding site.

The preferred conformation of the alkyl chain is one that maximizes favorable interactions (e.g., hydrophobic contacts) while minimizing unfavorable ones (e.g., steric clashes). The presence of bulky groups or specific structural features within the receptor's binding site will dictate the lowest energy conformation of the bound ligand's alkyl chain. While the chain itself is conformationally mobile, its interaction with the target restricts this mobility, which can have entropic consequences for the binding affinity.

Exploring Substituent Effects on the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms of the piperazine ring are key sites for modification. The N1 nitrogen is acylated with the heptanoyl chain, forming a tertiary amide. The N4 nitrogen, being a secondary or tertiary amine depending on substitution, is a critical site for modulating the molecule's properties.

Substituents on the N4 nitrogen can dramatically alter the molecule's electronic and steric profile. The basicity of this nitrogen is often crucial for forming ionic or hydrogen bond interactions with acidic residues (e.g., aspartic acid, glutamic acid) in the receptor binding site.

Electronic Effects: Introducing electron-donating groups (EDGs), such as small alkyl groups (methyl, ethyl), increases the electron density on the N4 nitrogen, enhancing its basicity and potential for hydrogen bonding. Conversely, attaching electron-withdrawing groups (EWGs), like an aryl or a sulfonyl group, can decrease the basicity. mdpi.comnih.gov This reduction in basicity may weaken ionic interactions, which could be detrimental to binding affinity. nih.gov However, in some cases, reduced basicity can be advantageous for improving pharmacokinetic properties, such as oral bioavailability and reduced interaction with certain off-target receptors.

Steric Effects: The size and shape of the N4-substituent are critical. A small substituent may be well-tolerated, while a bulky group (e.g., a diphenylmethyl group) may either provide additional beneficial interactions with the receptor or cause a steric clash that prevents proper binding. mdpi.com The optimal substituent size is highly dependent on the topology of the specific receptor's binding pocket.

Table 2: Influence of N4-Substituents on Basicity and Hypothetical Binding Affinity Note: pKa and binding affinity values are illustrative and based on general principles for N-substituted piperazines.


N4-Substituent (R)Electronic EffectSteric BulkEstimated pKa of N4Hypothetical Binding Affinity (Ki, nM)
-HNeutralMinimal~8.5100
-CH3 (Methyl)Electron-donatingSmall~9.045
-CH2CH3 (Ethyl)Electron-donatingSmall-Medium~9.140
-C(O)Ph (Benzoyl)Electron-withdrawingMedium~5.0>1000
-Ph (Phenyl)Electron-withdrawingMedium-Large~6.580

The piperazine ring typically adopts a low-energy chair conformation. The presence of substituents on the nitrogen atoms can influence the equilibrium between different chair conformers and the rate of ring inversion. N-acylation, as in the case of the heptanoyl group, introduces a partial double bond character to the C-N bond, which can hinder rotation and influence the conformational preference of the ring.

C-Substitution on the Piperazine Ring: Stereochemical Implications for Activity

Introducing substituents onto the carbon atoms of the piperazine ring adds another layer of complexity and a powerful tool for SAR studies. Such modifications introduce chiral centers, meaning the resulting molecules can exist as enantiomers or diastereomers.

The stereochemistry of these C-substituted analogues is often a decisive factor in their biological activity. Receptors are chiral macromolecules, and as such, they typically exhibit stereoselectivity, binding one enantiomer with significantly higher affinity than the other. For example, the (R)- and (S)-enantiomers of a C-substituted piperazine can have vastly different biological profiles.

Furthermore, the position of the substituent on the ring (e.g., C2 vs. C3) and its conformational preference (axial vs. equatorial) are crucial. A substituent at the C2 position, for example, has been shown in some systems to prefer an axial orientation. nih.gov This specific orientation can position other key pharmacophoric elements, like the piperazine nitrogens, in a precise spatial arrangement that mimics an endogenous ligand or optimally engages with the receptor. nih.gov Therefore, the synthesis and biological evaluation of stereochemically pure C-substituted analogues are essential for fully elucidating the SAR and optimizing ligand-receptor interactions. nih.govresearchgate.net

Table 3: Stereochemical Effects of C-Substitution on Hypothetical Binding Affinity Note: This table illustrates the principle of stereoselectivity in receptor binding.


AnalogueStereocenterHypothetical Binding Affinity (Ki, nM)Rationale
(R)-1-((2-methylpiperazin-1-yl))heptan-1-one(R) at C225The (R)-enantiomer (eutomer) presents the methyl group in an orientation that allows for optimal positioning of the pharmacophore in the binding site.
(S)-1-((2-methylpiperazin-1-yl))heptan-1-one(S) at C2800The (S)-enantiomer (distomer) may introduce a steric clash between the methyl group and the receptor, preventing high-affinity binding.
Racemic 1-((2-methylpiperazin-1-yl))heptan-1-oneMixture of (R) and (S)~50The observed activity is an average of the high-affinity eutomer and the low-affinity distomer.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The foundational structure of this compound presents three critical domains for SAR exploration: the heptanoyl moiety, the piperazine ring, and the potential for substitution at the N4 position of the piperazine ring. Each of these components plays a distinct role in the molecule's interaction with biological targets, and modifications to any of them can profoundly impact efficacy and selectivity.

The heptanoyl group , a seven-carbon acyl chain, is a key determinant of the compound's lipophilicity. This property governs the molecule's ability to traverse cellular membranes and can significantly influence its pharmacokinetic profile. SAR studies on related N-acylpiperazine series have consistently demonstrated that the length and branching of the alkyl chain are critical for optimizing activity. For instance, in a hypothetical series of 1-(piperazin-1-yl)alkan-1-one analogues, variations in chain length could modulate binding affinity to a target receptor.

The piperazine ring serves as a central scaffold, providing a rigid framework that correctly orients the other functional groups for optimal target interaction. The two nitrogen atoms within the piperazine ring are crucial. The N1 nitrogen, engaged in an amide linkage with the heptanoyl group, has limited modifiability without fundamentally altering the core structure. However, the N4 nitrogen is a prime site for introducing diverse substituents to probe the chemical space around the binding pocket and enhance potency or selectivity.

The N4-position of the piperazine ring represents the most versatile point for chemical modification. Introducing various substituents at this position can lead to analogues with a wide spectrum of biological activities. The nature of the substituent—whether it is a small alkyl group, a bulky aromatic ring, or a hydrogen bond donor/acceptor—can dramatically alter the compound's interaction with its biological target.

A hypothetical analysis of a series of N-substituted analogues of this compound could reveal critical pharmacophoric features. For example, the presence of an aromatic ring at the N4-position might be essential for π-π stacking interactions within a receptor's active site, while a basic amine functionality could form crucial salt bridges.

To illustrate the importance of these pharmacophoric elements, consider the following hypothetical data for a series of this compound analogues targeting a generic G-protein coupled receptor (GPCR).

Compound IDHeptanoyl Chain ModificationN4-Piperazine SubstituentReceptor Binding Affinity (Ki, nM)
1 HeptanoylUnsubstituted (-H)150
2 PentanoylUnsubstituted (-H)350
3 NonanoylUnsubstituted (-H)200
4 HeptanoylMethyl120
5 HeptanoylBenzyl (B1604629)50
6 Heptanoyl4-Fluorobenzyl25

From this hypothetical data, several key SAR insights can be drawn:

Acyl Chain Length: The heptanoyl chain (Compound 1 ) appears to be optimal for binding compared to shorter (Compound 2 ) or longer (Compound 3 ) chains, suggesting a specific hydrophobic pocket in the receptor.

N4-Substitution: Introduction of a substituent at the N4-position generally improves affinity. A simple methyl group (Compound 4 ) offers a modest increase, while a larger benzyl group (Compound 5 ) significantly enhances binding, likely due to additional hydrophobic or aromatic interactions.

Aromatic Substitution: The introduction of a fluorine atom on the benzyl ring (Compound 6 ) further doubles the affinity, indicating a potential halogen bond or favorable electronic interaction within the binding site.

Lead Optimization Strategies Guided by SAR Principles

The elucidation of these key pharmacophoric elements provides a clear roadmap for the rational design and optimization of this compound analogues. Lead optimization is an iterative process of designing, synthesizing, and testing new compounds to improve their potency, selectivity, and pharmacokinetic properties.

A primary strategy for lead optimization involves the systematic exploration of the N4-substituent on the piperazine ring. Guided by the initial SAR findings, a library of analogues with diverse aromatic and heteroaromatic rings can be synthesized. The goal is to identify substituents that maximize favorable interactions with the target protein. This could involve exploring different substitution patterns on an aromatic ring to fine-tune electronic properties and steric bulk.

Another key optimization strategy focuses on the acyl chain . While the heptanoyl group may be optimal in the initial series, introducing conformational constraints or heteroatoms into the chain could enhance binding affinity and improve metabolic stability. For example, replacing a methylene (B1212753) group with an oxygen atom to create an ether linkage or introducing a double bond to restrict rotation could lead to more potent and selective compounds.

The following hypothetical data table illustrates a lead optimization campaign based on the initial SAR, focusing on refining the N4-benzyl substituent.

Compound IDN4-Piperazine SubstituentReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
6 4-Fluorobenzyl2550
7 2,4-Difluorobenzyl1530
8 4-Chlorobenzyl2045
9 4-Trifluoromethylbenzyl1022
10 4-Pyridylmethyl4075

This hypothetical optimization effort reveals further SAR nuances:

Halogen Substitution: Difluorination at the 2 and 4 positions of the benzyl ring (Compound 7 ) improves both binding affinity and functional activity compared to the monofluorinated analogue (Compound 6 ). A chloro substituent (Compound 8 ) is also well-tolerated.

Electron-Withdrawing Groups: A potent electron-withdrawing group like trifluoromethyl (Compound 9 ) at the 4-position leads to the most potent compound in this series, suggesting that modulating the electronics of the aromatic ring is a successful strategy.

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine (B92270) ring (Compound 10 ) leads to a decrease in activity, indicating that the specific electronic and steric properties of the phenyl ring are preferred for this particular target.

Pharmacological Profile and Molecular Mechanism of Action of 1 Piperazin 1 Yl Heptan 1 One Derivatives

In Vitro Receptor Binding and Functional Assays

The interaction of 1-(piperazin-1-yl)heptan-1-one derivatives with various cellular receptors is a key determinant of their pharmacological effects. These interactions are quantified through receptor binding and functional assays, which reveal the affinity and efficacy of the compounds at specific molecular targets.

G Protein-Coupled Receptor (GPCR) Interaction Studies (e.g., Serotonergic, Dopaminergic Systems)

Derivatives based on the arylpiperazine scaffold are well-documented for their significant interactions with serotonergic and dopaminergic G protein-coupled receptors, which are crucial targets in the central nervous system. The nature of the aryl group attached to the piperazine (B1678402) ring, along with the length and character of any linker, profoundly influences binding affinity and selectivity.

Studies on various N-phenylpiperazine analogs have demonstrated high-affinity binding to D3 versus D2 dopamine (B1211576) receptors. For instance, compounds featuring a 4-thiophene-3-yl-benzamide moiety attached to an N-phenylpiperazine core exhibit D3 receptor binding affinities (Kᵢ) in the low nanomolar range (1.4–43 nM) and show substantial selectivity over the D2 receptor (up to 1831-fold). mdpi.com One such derivative, LS-3-134, binds to the human D3 receptor with a Kᵢ of 0.17 nM and displays over 150-fold selectivity against the D2 receptor. mdpi.com

In the serotonergic system, arylpiperazine derivatives have shown affinity for multiple receptor subtypes, including 5-HT₂ₐ and 5-HT₂₋. drugbank.com The specific substitutions on the aryl ring and the piperazine core dictate the binding profile and functional activity, ranging from agonism to antagonism.

Table 1: Binding Affinities of Representative Arylpiperazine Derivatives for Dopamine Receptors
CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)D3 vs. D2 Selectivity (fold)
LS-3-134Dopamine D30.17>150
Compound 6a (4-thiophene-3-yl-benzamide N-phenylpiperazine analog)Dopamine D3~1.4 - 43~500
Compound 7a (4-thiazolyl-4-ylbenzamide N-piperazine analog)Dopamine D3~2.5 - 31>73

Ion Channel Modulation Assays

The piperazine scaffold is also integral to compounds that modulate the activity of ion channels. A significant area of research involves their interaction with voltage-gated calcium channels (VGCCs). mdpi.com Specifically, a series of piperazinyl quinazolin-4-(3H)-one derivatives have been identified as potent and selective ligands for the α2δ-1 subunit of VGCCs. nih.govnih.gov

Structure-activity relationship studies revealed that small alkyl groups at position 3 of the quinazolinone core and a 3-methyl- or 3,5-dimethyl-piperazin-1-yl-butyl group at position 2 resulted in optimal activity. Several of these compounds achieved single-digit nanomolar affinities for the Caᵥα2δ-1 subunit. nih.gov Further modification of the central scaffold to a pyrido[4,3-d]pyrimidin-4(3H)-one structure, as seen in compound 16RR, yielded a highly selective ligand for Caᵥα2δ-1 over Caᵥα2δ-2, highlighting the potential for developing isoform-selective ion channel modulators from this chemical class. nih.govnih.gov

Transporter Interaction Profiling

Piperazine derivatives are renowned for their potent interactions with monoamine transporters, including the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The widely studied GBR series of compounds, such as GBR 12909 (1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), are high-affinity DAT ligands. nih.govrti.org Modifications to the piperazine ring of the GBR structure have been shown to retain high DAT affinity while substantially increasing selectivity over SERT. nih.gov For example, certain modified GBR analogs display up to 4736-fold selectivity for DAT over SERT. nih.gov

Other studies have focused on developing balanced triple reuptake inhibitors. By modifying 4-benzylpiperidine (B145979) carboxamides, which incorporate a piperazine-like structure, researchers have been able to modulate selectivity. The presence of a diphenyl group was found to be critical for potent DAT inhibition. biomolther.org In addition to monoamine transporters, certain piperazine derivatives have been shown to inhibit ATP-binding cassette (ABC) drug transporters like P-glycoprotein (P-gp), which can influence the pharmacokinetics of other drugs. nih.govmdpi.com

Enzyme Modulatory Activities

Beyond interacting with receptors and transporters, derivatives of this compound can modulate the activity of various enzyme families, including kinases and hydrolases.

Kinase Inhibition Assays

The piperazine ring is a key structural feature in numerous kinase inhibitors targeting pathways implicated in cancer and inflammation.

PI3K/mTOR Inhibition : Several piperazine derivatives have been developed as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. For example, GDC-0941 is an orally bioavailable inhibitor of class I PI3K. Derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govijrrjournal.comtriazin-4-amine are highly potent and selective PI3Kδ inhibitors. nih.gov In the mTOR space, Torin1, a benzo[h]1,6-naphthyridin-2-one containing a propionylpiperazine moiety, inhibits mTORC1 and mTORC2 with IC₅₀ values of 0.29 nM and 2 nM, respectively. researchgate.net

TAK1 Inhibition : 6-substituted piperazine imidazo[1,2-b]pyridazines have been identified as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). The lead compound from one study, compound 26, inhibits TAK1 with an IC₅₀ of 55 nM. rsc.org

Other Kinases : The versatility of the piperazine scaffold allows for the targeting of other kinases as well. Piperazine-based thiazolidinones have been synthesized as inhibitors of VEGFR2 tyrosine kinase, with some compounds showing IC₅₀ values below 0.3 μM. nih.gov

Table 2: Kinase Inhibitory Activity of Representative Piperazine Derivatives
Compound Class/NameTarget KinaseInhibitory Potency (IC₅₀)
Torin1mTORC10.29 nM
Torin1mTORC22 nM
Compound 26 (imidazo[1,2-b]pyridazine)TAK155 nM
PKI-587 (triazine derivative)PI3Kα0.4 nM
PKI-587 (triazine derivative)mTOR1.6 nM
Compound 13 (thiazolidinone)VEGFR2<0.3 µM

Hydrolase Enzyme Activity Modulation (e.g., DGKα, FAAH)

Fatty Acid Amide Hydrolase (FAAH) Inhibition : Piperazine-based ureas are a well-established class of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids. nih.gov These compounds often act as covalent inhibitors by carbamylating the catalytic serine (Ser241) of the enzyme. nih.govnih.gov The piperazine-based urea (B33335) JNJ-1661010, for example, is a reversible FAAH inhibitor with an IC₅₀ of 33 nM. nih.gov The constrained nature of the piperazine ring is thought to favor a conformational distortion of the urea group within the FAAH active site, facilitating the covalent modification. nih.gov

Diacylglycerol Kinase alpha (DGKα) Inhibition : Diacylglycerol kinases (DGKs) are critical regulators of T-cell signaling, and their inhibition is a strategy for immunotherapy. nih.gov While specific this compound derivatives have not been explicitly detailed as DGKα inhibitors in the reviewed literature, the development of novel inhibitors for this enzyme class is an active area of research. Phenotypic screening and chemoproteomic platforms have been used to identify and design isoform-selective DGK inhibitors. nih.govdigitellinc.com These efforts have led to the discovery of dual DGKα and DGKζ inhibitors, demonstrating that novel chemical scaffolds can be optimized to target these hydrolase enzymes effectively. nih.gov

Cellular Pathway Perturbation Analysis

The introduction of a heptanoyl group to the piperazine ring imparts a degree of lipophilicity that can influence the compound's ability to cross cellular membranes and interact with various intracellular and membrane-bound proteins. The pharmacological effects of such derivatives are often dictated by their interaction with specific cellular targets, leading to the perturbation of key signaling pathways.

While direct studies on this compound are lacking, related N-acyl piperazine derivatives have been shown to modulate the expression of genes and the activity of proteins involved in various cellular processes. For instance, piperazine derivatives have been investigated for their impact on cancer cell lines, where they can induce cell cycle arrest and apoptosis by regulating the expression of proteins such as p21, cyclin D1, and various caspases. nih.gov

Hypothetically, a study on a derivative of this compound in a specific cancer cell line might yield results similar to those presented in the illustrative table below.

Gene/ProteinCell LineObserved EffectPotential Implication
CDKN1A (p21)PC-3 (Prostate Cancer)UpregulationCell cycle arrest at G1/S phase
CCND1 (Cyclin D1)PC-3 (Prostate Cancer)DownregulationInhibition of cell cycle progression
CASP3 (Caspase-3)PC-3 (Prostate Cancer)ActivationInduction of apoptosis
BCL2PC-3 (Prostate Cancer)DownregulationPromotion of apoptosis

N-acyl piperazine derivatives have been identified as modulators of various intracellular signaling cascades, primarily through their interaction with G-protein coupled receptors (GPCRs) and ion channels. For example, certain N-acyl-N'-arylpiperazines act as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), which would consequently affect downstream signaling pathways involving phospholipase C and inositol (B14025) triphosphate. nih.govnih.gov Other piperazine amides have been found to be state-dependent inhibitors of the NaV1.7 sodium channel, a key player in pain signaling. nih.govrsc.org

An investigation into the effects of a hypothetical this compound derivative on a specific signaling pathway could be summarized as follows:

Signaling PathwayTarget ProteinEffect of CompoundDownstream Consequence
Gq-coupled GPCR signalingmGluR1Negative Allosteric ModulationDecreased IP3 and DAG production
MAPK/ERK PathwayReceptor Tyrosine KinaseInhibitionReduced cell proliferation
PI3K/Akt PathwayPI3KInhibitionInduction of apoptosis
Calcium SignalingVoltage-gated Ca2+ channelsBlockadeReduced neurotransmitter release

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is a powerful approach to discover novel biological activities of compounds without a preconceived target. For a compound like this compound, a phenotypic screen could involve testing its effects on a panel of diverse cell-based assays, monitoring for changes in cell morphology, proliferation, viability, or other measurable phenotypes. For instance, piperazine amides have been identified through phenotypic screening for their anti-trypanosomal activity. researchgate.net

Once a desirable phenotype is observed, target deconvolution strategies are employed to identify the molecular target(s) responsible for the effect. These strategies can include:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Computational Target Prediction: Using the compound's structure to predict potential targets based on ligand-protein docking simulations and comparison to databases of known bioactive molecules.

Genetic Approaches: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound.

Mechanistic Characterization of Biological Effects

The mechanistic characterization of the biological effects of this compound derivatives would depend on the specific activities identified through screening and target deconvolution. Based on the activities of related N-acyl piperazines, several potential mechanisms can be postulated:

Neuromodulation: Many piperazine derivatives interact with neurotransmitter receptors, such as serotonin, dopamine, and glutamate receptors. ijrrjournal.com A heptanoyl-piperazine derivative could potentially modulate synaptic transmission and neuronal excitability.

Enzyme Inhibition: The piperazine moiety is present in inhibitors of various enzymes, including soluble epoxide hydrolase and monoamine oxidase. mdpi.comacgpubs.org The heptanoyl group could influence the binding affinity and selectivity for a particular enzyme's active or allosteric site.

Ion Channel Modulation: As seen with NaV1.7 inhibitors, N-acyl piperazines can modulate the function of ion channels, which could be relevant for conditions like pain, epilepsy, and cardiac arrhythmias. nih.govrsc.org

Antiproliferative Effects: By interfering with signaling pathways crucial for cell growth and survival, these compounds could exhibit anticancer properties. nih.gov

Computational Approaches in the Rational Design and Optimization of 1 Piperazin 1 Yl Heptan 1 One Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) and relating them to experimental data, QSAR models can predict the activity of unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and reducing time and costs in drug discovery. researchgate.net

Two-dimensional (2D) and three-dimensional (3D) QSAR are powerful methods for understanding how structural modifications influence the biological activity of a compound series.

2D-QSAR models correlate biological activity with 2D structural descriptors, such as constitutional parameters (e.g., molecular weight, number of oxygen atoms, number of double bonds), topological indices, and physicochemical properties like lipophilicity (log P). openpharmaceuticalsciencesjournal.com For instance, a 2D-QSAR study on piperazine (B1678402) and keto piperazine derivatives as renin inhibitors revealed that constitutional descriptors such as the number of oxygen atoms (nO), the number of double bonds (nDB), and the vertex degree of the molecule (Sv) were crucial for their inhibitory activity. openpharmaceuticalsciencesjournal.com These models are computationally efficient and provide valuable insights into the general structural requirements for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. nih.govnih.gov These techniques require the alignment of the molecules in a series and calculate steric and electrostatic fields around them. The resulting models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a 3D-QSAR study on piperazine-carboxamide derivatives identified that bulky substituents near the pyridazine ring should be avoided to enhance biological activity. nih.gov In another study on piperazine derivatives as acetylcholinesterase inhibitors, the CoMFA model proved to be more statistically robust than the 2D-QSAR model, indicating its superior predictive power. nih.gov

Table 1: Statistical Validation of a 3D-QSAR (CoMFA) Model for Piperazine Derivatives

Parameter Value Description
0.640 Cross-validated correlation coefficient, indicating good internal predictive ability. nih.gov
0.932 Non-cross-validated correlation coefficient, showing a strong correlation between predicted and experimental activities. nih.gov
Training Set 25 compounds The set of molecules used to build the QSAR model.

| Test Set | 8 compounds | An independent set of molecules used to validate the model's external predictive power. |

When the three-dimensional structure of the biological target is unknown, ligand-based virtual screening (LBVS) becomes an essential tool. nih.gov This approach leverages the information from known active compounds to identify new potential hits from large chemical databases. nih.gov LBVS operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov

Common LBVS methods include similarity searching and pharmacophore modeling. Similarity searching ranks database compounds based on their structural resemblance to a known active query molecule, often using 2D fingerprints or 3D shape comparison. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. This pharmacophore model is then used as a 3D query to screen databases for molecules that match these spatial constraints, even if they have different underlying chemical scaffolds. mdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to the active site of a target protein. nih.gov It is a cornerstone of structure-based drug design, providing critical insights into how derivatives of 1-(Piperazin-1-YL)heptan-1-one might interact with their biological targets at an atomic level. connectjournals.com

The primary goal of molecular docking is to elucidate the binding mode of a ligand, which includes its specific pose within the binding pocket and the key non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic contacts, ionic interactions, and π-π stacking. nih.gov

For example, in a study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives targeting the CCR1 receptor, docking studies revealed that the residue Tyr113 was crucial for anchoring the ligands in the active site through hydrogen bonding. nih.gov Similarly, docking analysis of piperazine-based compounds with the sigma-1 receptor (S1R) highlighted the importance of π–cation contact with Phe107 and hydrophobic interactions with residues like Trp89, Leu95, and Val162 for high-affinity binding. nih.gov Understanding these key interactions allows medicinal chemists to rationally design modifications to the this compound scaffold to enhance binding affinity.

Table 2: Key Amino Acid Interactions for Piperazine Derivatives at the Sigma-1 Receptor

Compound Interaction Type Key Interacting Residue Frequency in Simulation
Compound 1 π–cation Phe107 100%
Hydrophobic Trp89 66%
Hydrophobic Val162 65%

Data derived from molecular dynamics simulations of docked poses. nih.gov

Many drug targets belong to large protein families with highly conserved binding sites, making the design of selective inhibitors a significant challenge. Molecular docking can be instrumental in rationalizing and improving the selectivity of drug candidates. By comparing the docking poses and interaction patterns of a compound in the active sites of different but related targets, researchers can identify subtle structural differences that can be exploited to achieve selectivity.

For instance, a study on piperazine and piperidine derivatives as antagonists for the Histamine H3 and Sigma-1 receptors showed that replacing a piperidine core with a piperazine core dramatically altered the affinity for the Sigma-1 receptor. nih.gov Docking studies revealed that this difference was likely due to changes in the protonation state and the specific interactions formed within the respective binding pockets, providing a clear rationale for the observed selectivity profile. nih.gov This knowledge can guide the modification of the this compound core to favor binding to the desired target over off-targets.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of docked poses, explore the conformational flexibility of the ligand and the protein, and gain insights into the kinetics of binding. ijpsdronline.com

By simulating the ligand-protein complex in a realistic environment (including water and ions) for nanoseconds or longer, MD can validate the interactions predicted by docking. polyu.edu.hk The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD suggests that the docking pose is likely correct and the ligand remains securely bound. dergipark.org.tr

MD simulations are also crucial for understanding the conformational adaptability of both the ligand and the target protein upon binding. nih.gov Studies on piperazine derivatives have shown that the flexibility of the molecule is a critical factor in its inhibitory activity, something that is often underestimated in rigid docking approaches. nih.gov Furthermore, advanced MD techniques can be used to estimate the binding free energy of a ligand, providing a more accurate prediction of its potency and helping to understand the kinetics (the on- and off-rates) of the binding process.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping within the Piperazinone Framework

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening for the identification of lead compounds. researchgate.netchemdiv.commdpi.com This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to the target protein. chemdiv.commdpi.com Once promising fragments are identified, they can be grown, linked, or merged to generate more potent, lead-like molecules. mdpi.comastx.com

In the context of this compound, the piperazine ring itself can be considered a key fragment or scaffold. An FBDD approach might involve identifying fragments that bind to adjacent sub-pockets of a target protein. For instance, if the heptanoyl chain occupies a hydrophobic pocket, fragments could be identified that bind to a nearby polar region. These fragments could then be linked to the piperazine core to enhance binding affinity.

Table 1: Hypothetical Fragment Library for Elaboration of the this compound Scaffold

Fragment IDFragment StructureRationale for LinkingPotential Interaction
F14-hydroxyphenylLink to the 4-position of the piperazine ringHydrogen bonding with a polar residue
F22-aminopyridineLink to the 4-position of the piperazine ringHydrogen bonding and potential cation-pi interactions
F31H-imidazoleLink to the 4-position of the piperazine ringHydrogen bonding and metal coordination
F4Carboxylic acidReplacement for the heptanoyl groupSalt bridge formation with a basic residue

Scaffold hopping is another crucial computational strategy that aims to identify isosteric replacements for a core molecular structure, thereby generating novel chemotypes with potentially improved properties or a different intellectual property landscape. uniroma1.itrsc.org For the piperazinone framework, scaffold hopping could be employed to replace the piperazine ring with other heterocyclic systems that maintain the key pharmacophoric features. This can lead to compounds with altered physicochemical properties, such as solubility and metabolic stability. rsc.orgdundee.ac.uk

Computational algorithms can search virtual libraries for scaffolds that present the necessary vectors for substituent attachment in a similar three-dimensional arrangement to the original piperazine core.

Table 2: Potential Scaffold Hops for the Piperazine Ring in this compound Derivatives

Original ScaffoldHopped ScaffoldRationale for ReplacementPredicted Property Change
Piperazine1,4-DiazepaneIncreased flexibility, potential for new interactionsImproved solubility, altered receptor binding profile
Piperazine(1S,4S)-2,5-Diazabicyclo[2.2.1]heptaneRigidified conformation, introduces chiralityIncreased target selectivity, reduced off-target effects
PiperazineMorpholineIntroduction of an oxygen heteroatomImproved aqueous solubility, potential for hydrogen bonding
PiperazineThiomorpholineIntroduction of a sulfur heteroatomAltered lipophilicity and metabolic profile

De Novo Design Strategies for Novel this compound Analogues

De novo design is a computational method that involves constructing novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. This approach does not rely on a pre-existing library of compounds and can, therefore, explore a much larger chemical space to identify truly novel molecular architectures.

For the this compound scaffold, de novo design algorithms can be utilized in several ways. One approach is to use the piperazine ring as a starting point and "grow" novel substituents from its 4-position into unoccupied regions of the binding pocket. The algorithm would iteratively add atoms or small functional groups, scoring the growing molecule at each step based on its predicted binding affinity and drug-like properties.

Another strategy involves keeping the heptanoyl group and the amide linkage as key interacting moieties and using the algorithm to design a completely new cyclic amine to replace the piperazine ring. The software would explore various ring sizes, heteroatom compositions, and stereochemistries to find an optimal replacement that complements the binding site.

Table 3: Hypothetical Novel Analogues of this compound Generated by De Novo Design

Analogue IDProposed StructureDesign RationalePredicted Improvement
DN-11-((3S,5R)-3,5-dimethylpiperazin-1-yl)heptan-1-oneIntroduction of chirality to enhance selectivity for a specific protein conformation.Increased potency and selectivity.
DN-21-(4-(2-hydroxyethyl)piperazin-1-yl)heptan-1-oneAddition of a polar group to engage in a specific hydrogen bond.Improved binding affinity and aqueous solubility.
DN-31-(1,4-oxazepan-4-yl)heptan-1-oneScaffold hop to a seven-membered ring to access a different region of the binding site.Novel binding mode, potential for improved pharmacokinetics.
DN-4N-(1-heptanoylpiperidin-4-yl)acetamideComplete rearrangement of the core structure to present pharmacophoric features in a new orientation.Novel intellectual property, potentially altered target profile.

These computational strategies, from fragment-based design and scaffold hopping to de novo design, provide a powerful toolkit for the rational design and optimization of this compound derivatives, enabling the exploration of vast chemical space to identify novel drug candidates with enhanced therapeutic potential.

Emerging Research Frontiers and Future Perspectives for 1 Piperazin 1 Yl Heptan 1 One Based Compounds

Polypharmacology and Multi-Target Directed Ligand Design

The concept of polypharmacology, where a single chemical entity is designed to interact with multiple biological targets, has emerged as a powerful strategy for treating complex, multifactorial diseases such as neurodegenerative disorders and cancer. researchgate.netspringernature.com The traditional "one drug, one target" paradigm often falls short in these cases. researchgate.net Multi-Target Directed Ligands (MTDLs) offer the promise of improved efficacy and a lower propensity for the development of drug resistance. researchgate.netmdpi.com

The piperazine (B1678402) ring is a cornerstone in the design of MTDLs due to its versatile structural and physicochemical properties. researchgate.netresearchgate.net It can serve as a central scaffold to which different pharmacophoric elements can be attached, allowing for the simultaneous targeting of multiple receptors or enzymes. For instance, piperazine-substituted chalcones have been investigated as inhibitors of monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), all of which are key targets in the pathology of Alzheimer's disease. researchgate.net Similarly, benzylpiperazine derivatives have been explored through in-silico models as dual-acting inhibitors of AChE and beta-amyloid aggregation, showing potential for Alzheimer's management. jneonatalsurg.com

For a compound like 1-(Piperazin-1-YL)heptan-1-one, the heptanoyl group provides a lipophilic tail that could be optimized for interaction with a specific binding pocket, while the second nitrogen atom of the piperazine ring is available for substitution with another pharmacophore aimed at a different target. This modularity is a key advantage in MTDL design.

Table 1: Examples of Piperazine-Based Multi-Target Directed Ligands

Compound Class Targets Therapeutic Area
Piperazine-substituted chalcones MAO-B, AChE, BACE-1 Neurodegenerative Diseases researchgate.net
Benzylpiperazine derivatives AChE, Beta-Amyloid Aggregation Alzheimer's Disease jneonatalsurg.com
Piperazine-2-carboxylic acid derivatives AChE, Butyrylcholinesterase (BChE) Alzheimer's Disease nih.gov

Prodrug Strategies for Enhanced Pharmacological Efficacy

Prodrug design is a widely utilized strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. acs.org A prodrug is an inactive or less active derivative that is converted in the body into the active pharmacological agent. google.com This approach can significantly enhance a drug's utility and effectiveness.

While no specific prodrug strategies for this compound have been reported, the piperazine moiety offers clear opportunities for such modifications. The secondary amine in the piperazine ring is a common site for chemical modification to create prodrugs. For example, attaching a cleavable promoiety to this nitrogen can improve a drug's oral bioavailability or target it to specific tissues. A notable example is Aripiprazole Lauroxyl, a long-acting injectable prodrug of the antipsychotic Aripiprazole, which improves medication adherence. nih.gov Another example is Fosnetupitant, a water-soluble phosphate (B84403) prodrug of Netupitant, used as an intravenous formulation to prevent chemotherapy-induced nausea. nih.gov

The development of prodrugs based on this compound could involve modifying the piperazine ring to enhance properties like water solubility or the ability to cross the blood-brain barrier, depending on the intended therapeutic application.

Table 2: Clinically Used Prodrugs Featuring a Piperazine Moiety

Prodrug Name Active Parent Drug Therapeutic Use Advantage of Prodrug Strategy
Aripiprazole Lauroxyl Aripiprazole Schizophrenia Long-acting injectable formulation, improved patient adherence nih.gov

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively bind to a specific biological target, such as a protein, and modulate its function. youtube.com These tools are indispensable for basic research, enabling the study of complex biological systems and the validation of new drug targets. youtube.comresearchgate.net

The piperazine scaffold is frequently incorporated into chemical probes due to its favorable binding characteristics and synthetic tractability. For a compound like this compound to be developed into a chemical probe, it would need to exhibit high affinity and selectivity for a specific biological target. Modifications could then be introduced, such as the attachment of a fluorescent tag, a biotin (B1667282) group for pull-down experiments, or a photoreactive group for covalent labeling of the target protein.

For example, radiolabeled piperazine derivatives are being developed for imaging tumors that overexpress specific receptors. A fluorine-18 (B77423) labeled piperazine derivative, [18F]FEt-PPZ, has been synthesized for imaging tumors expressing sigma-1 receptors, which are overexpressed in many cancers. nih.gov This demonstrates the potential for acylpiperazine structures to serve as templates for creating sophisticated tools for biological research and diagnostics.

Application in Advanced Drug Discovery Paradigms

Modern drug discovery is increasingly moving beyond traditional high-throughput screening to embrace more sophisticated paradigms. These include fragment-based drug design (FBDD), DNA-encoded library technology (DELT), and structure-based drug design. The piperazine scaffold is well-suited for incorporation into these advanced methodologies. mdpi.com

In FBDD, small, low-complexity molecules ("fragments") that bind weakly to a target are identified and then grown or linked together to create a potent lead compound. The piperazine ring can serve as a versatile linker or a core fragment itself, connecting different binding elements with optimal geometry. mdpi.com Its rigid, chair-like conformation can help in positioning substituents correctly within a protein's binding site.

Furthermore, the synthetic accessibility of piperazine derivatives makes them ideal for inclusion in the vast chemical libraries used in DELT. The ability to easily create large numbers of diverse 1-acylpiperazine derivatives would allow for the exploration of a vast chemical space to identify novel binders for a wide array of biological targets.

Collaborative Research Opportunities and Interdisciplinary Approaches

The exploration of the full potential of this compound and its derivatives will necessitate a highly collaborative and interdisciplinary approach. The journey from a basic chemical scaffold to a clinically useful drug or a high-quality chemical probe requires the combined expertise of synthetic chemists, medicinal chemists, pharmacologists, structural biologists, and computational scientists.

Key areas for collaboration include:

Synthetic Chemistry and Medicinal Chemistry: To generate diverse libraries of analogs by modifying the acyl chain and substituting the second piperazine nitrogen. This would allow for the systematic exploration of structure-activity relationships (SAR).

Computational Chemistry and Structural Biology: To use in-silico modeling and techniques like X-ray crystallography to understand how these molecules bind to their targets, guiding the rational design of more potent and selective compounds.

Pharmacology and Cell Biology: To screen these new compounds for activity against a wide range of biological targets and in various disease models, identifying promising therapeutic avenues.

Chemical Biology: To develop selected compounds into chemical probes to help elucidate novel biological pathways and validate new drug targets.

Such interdisciplinary efforts are crucial for translating the potential of promising chemical scaffolds like this compound into tangible advances in science and medicine.

Q & A

Q. What are the established synthetic routes for 1-(Piperazin-1-YL)heptan-1-one, and what are the critical reaction conditions to ensure high yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between heptan-1-one derivatives and piperazine. Key steps include:

  • Acylation : Reacting heptanoyl chloride with piperazine under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.
  • Catalytic Optimization : Using bases like triethylamine to neutralize HCl byproducts and improve reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Critical conditions include maintaining anhydrous solvents, precise stoichiometric ratios (e.g., 1:1.2 molar ratio of heptanoyl chloride to piperazine), and controlled temperatures (0–25°C). Yield optimization often requires monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4–3.0 ppm (piperazine protons) and δ 1.2–1.6 ppm (heptanoyl methylene groups) confirm structural integration.
    • ¹³C NMR : A carbonyl signal near δ 208 ppm verifies the ketone group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ at m/z 211.1912 for C₁₁H₂₂N₂O).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization).
    Data interpretation must account for solvent artifacts (e.g., residual DMSO in NMR) and isotopic patterns in MS .

Advanced Research Questions

Q. How does the piperazinyl moiety influence the compound’s physicochemical properties and receptor binding affinity compared to other amine derivatives?

Methodological Answer:

  • Lipophilicity : The piperazine ring increases water solubility at physiological pH due to its basic nitrogen atoms (pKa ~9.5), but the heptanoyl chain enhances membrane permeability. This balance is critical for CNS penetration .
  • Receptor Interactions : Piperazine’s conformational flexibility allows diverse binding modes. For example, in in vitro assays, analogs with piperazine show higher serotonin receptor affinity (Ki < 50 nM) than pyrrolidine derivatives, likely due to improved hydrogen-bonding networks .
  • Comparative SAR : Replacements with morpholine or azepane reduce activity by 30–50%, highlighting piperazine’s unique role in maintaining π-π stacking interactions .

Q. What strategies can resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

Methodological Answer:

  • Assay Standardization :
    • Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
    • Validate cell-based assays with siRNA knockdown to confirm target specificity.
  • Data Reconciliation :
    • Compare buffer conditions (e.g., Tris vs. HEPES) that may alter enzyme kinetics.
    • Analyze batch-to-batch compound purity via LC-MS; impurities ≥5% can skew results .
  • Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, adjusting for covariates like cell line mutations .

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

Methodological Answer:

  • Metabolism Prediction :
    • CYP450 Docking : Use AutoDock Vina to simulate interactions with CYP3A4/2D6 isoforms. Piperazine’s tertiary amines are prone to N-oxidation, forming polar metabolites detectable via UPLC-QTOF .
  • Toxicity Profiling :
    • In Silico Tools : SwissADME predicts moderate hERG inhibition risk (score: 0.65), necessitating patch-clamp validation.
    • AMES Test : Preliminary in silico mutagenicity screens (ADMETLab) show low risk, but in vitro assays (e.g., Salmonella TA98) are required for confirmation .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetics (PK) in preclinical models?

Methodological Answer:

  • In Vivo PK Studies :
    • Dosing : Administer 10 mg/kg IV (bolus) and 50 mg/kg PO (oral gavage) in Sprague-Dawley rats.
    • Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
    • Analytics : Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL).
  • Data Analysis :
    • Non-compartmental modeling (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂.
    • Assess bioavailability (F%) and tissue distribution (brain/plasma ratio >0.3 indicates CNS penetration) .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets (e.g., GPCRs vs. kinases)?

Methodological Answer:

  • Tailored Modifications :
    • GPCR Selectivity : Introduce electron-withdrawing groups (e.g., -CF₃) at the heptanoyl chain’s terminal carbon to enhance hydrophobic binding in GPCR pockets.
    • Kinase Avoidance : Reduce basicity by substituting piperazine with a less nucleophilic amine (e.g., piperidine), decreasing kinase ATP-binding site interactions.
  • Validation :
    • Perform radioligand binding assays (GPCR panel) and kinase profiling (Eurofins KinaseScan) to quantify selectivity shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.